4-(Pyrrolidin-1-yl)oxane-4-carboxamide
Overview
Description
4-(Pyrrolidin-1-yl)oxane-4-carboxamide is a chemical compound with the molecular formula C10H18N2O2 It features a pyrrolidine ring attached to an oxane (tetrahydropyran) ring, with a carboxamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide typically involves the reaction of pyrrolidine with an oxane derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-chlorotetrahydropyran-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-yl)oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a benzonitrile group instead of an oxane ring.
4-(Pyrrolidin-1-yl)piperidine: Features a piperidine ring instead of an oxane ring.
4-(Pyrrolidin-1-yl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
4-(Pyrrolidin-1-yl)oxane-4-carboxamide is unique due to the presence of both a pyrrolidine ring and an oxane ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-pyrrolidin-1-yloxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9(13)10(3-7-14-8-4-10)12-5-1-2-6-12/h1-8H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLQKPCDHDAOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCOCC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797121-22-2 | |
Record name | 4-(pyrrolidin-1-yl)oxane-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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